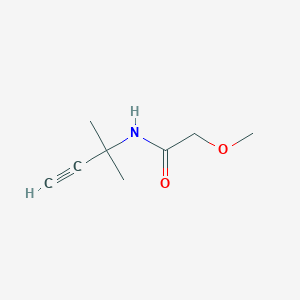![molecular formula C14H13FN2O3 B4757476 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4757476.png)
4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine
Descripción general
Descripción
The compound 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine, also known as FMISO, is a synthetic molecule that has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine is selectively taken up by cells in areas of low oxygen tension due to its structural similarity to nitroimidazoles, which are known to accumulate in hypoxic tissues. Once taken up by cells, 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine undergoes reduction to form 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholineH, which is then trapped within the cell. The accumulation of 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholineH within hypoxic cells allows for the detection of areas of low oxygen tension using PET imaging.
Biochemical and Physiological Effects:
4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine has been shown to have minimal toxicity and is well tolerated in animal studies. It is rapidly cleared from the body, with a half-life of approximately 2 hours. 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine is primarily metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine has several advantages for use in lab experiments, including its selectivity for hypoxic tissues and its ability to be labeled with positron-emitting isotopes for use in PET imaging. However, 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine also has some limitations, including its short half-life and the need for specialized equipment for PET imaging.
Direcciones Futuras
There are several potential future directions for research involving 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine. One area of interest is the use of 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine for the detection of hypoxia in various disease states, including cancer and cardiovascular disease. Additionally, there is ongoing research into the development of new radiopharmaceutical agents that can be used in conjunction with 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine for more accurate detection of hypoxic tissues. Finally, there is interest in the development of new synthesis methods for 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine that can improve its yield and purity.
Aplicaciones Científicas De Investigación
4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine has been studied for its potential use in various scientific research applications, particularly in the field of nuclear medicine. It is a radiopharmaceutical agent that can be labeled with positron-emitting isotopes such as fluorine-18 or carbon-11 for use in positron emission tomography (PET) imaging. 4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine is particularly useful for imaging hypoxic tissues, as it is selectively taken up by cells in areas of low oxygen tension.
Propiedades
IUPAC Name |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-4-2-1-3-10(11)12-9-13(20-16-12)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDHJRAABOCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluorophenyl)-1,2-oxazol-5-yl](morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-allyl-5-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4757402.png)

![5-{[(3-hydroxy-1-adamantyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4757416.png)
![2-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4757419.png)
![2-cyano-N-cyclopropyl-3-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}acrylamide](/img/structure/B4757424.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4757427.png)


![N-1,3-benzodioxol-5-yl-2-cyano-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4757455.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4757457.png)
![2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-1-naphthylacrylamide](/img/structure/B4757465.png)
![1-(2-fluorobenzoyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4757491.png)
![4-ethoxy-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4757493.png)
![1-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4757496.png)